CK2 inhibitor 10

kinase inhibition CK2α ATP‑competitive

CK2 inhibitor 10 (1361229‑76‑6) is the definitive ATP‑competitive CK2 inhibitor for researchers requiring moderate CK2α potency (IC50 32 nM) with a defined α>α' isoform preference. Unlike CX‑4945, it spares CLK2, eliminating spliceosomal confounding. Its restricted kinase footprint (9/70 kinases >50% at 0.30 µM) and validated cellular activity in A549, HCT‑116, and MCF‑7 lines ensure clean pathway readouts. Critically, it is the only CK2 probe documented to promote UCP1‑dependent thermogenesis and ameliorate diet‑induced insulin resistance in vivo—enabling metabolic and obesity research not achievable with other CK2 inhibitors. >98% purity (HPLC, MS, NMR), DMSO‑soluble, off‑white solid.

Molecular Formula C18H14N2O4S
Molecular Weight 354.4 g/mol
Cat. No. B560504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2 inhibitor 10
Synonyms4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid
Molecular FormulaC18H14N2O4S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21)
InChIKeyUPIVZLFKYMNZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2 Inhibitor 10 (CAS 1361229-76-6) – Procurement‑Grade Chemical Identity and Core Pharmacological Signature


CK2 inhibitor 10 (CAS 1361229‑76‑6, C₁₈H₁₄N₂O₄S·0.5H₂O, MW 354.4) is an ATP‑competitive small‑molecule inhibitor of casein kinase 2 (CK2) that exhibits distinct potency across the CK2α (IC₅₀ = 32 nM) and CK2α′ (IC₅₀ = 46 nM) catalytic isoforms [REFS‑1][REFS‑2]. The compound, also designated CK2‑VIII or 4‑(2‑(4‑methoxybenzamido)thiazol‑5‑yl)benzoic acid, is supplied as an off‑white to pale yellow solid with >98 % purity (HPLC, MS, NMR) and is soluble in DMSO [REFS‑3][REFS‑4]. Its chemical identity is anchored in the 3‑phenyl‑6‑(tetrazol‑5‑yl)‑7‑aminopyrazolo[1,5‑a]pyrimidine scaffold, for which a lead derivative (compound 2i) demonstrated a CK2 IC₅₀ of 45 nM [REFS‑5].

Why CK2 Inhibitor 10 Cannot Be Replaced by Another “CK2 Inhibitor” in the Same Catalog


Although multiple ATP‑competitive CK2 inhibitors share the same nominal target, their differential isoform preferences, off‑target profiles, and cellular penetration can produce substantially divergent experimental outcomes. For instance, the clinical‑stage inhibitor CX‑4945 (silmitasertib) displays sub‑nanomolar potency but also potently inhibits CLK2 (IC₅₀ = 3.8 nM), introducing a confounding spliceosomal effect that is absent with many research‑grade CK2 tools [REFS‑1]. Likewise, the chemical probe SGC‑CK2‑1 shows opposite isoform bias (CK2α′ > CK2α) compared with CK2 inhibitor 10 (CK2α > CK2α′) [REFS‑2][REFS‑3]. The selectivity data below demonstrate that simple “CK2 inhibitor” interchange can unintentionally alter pathway readouts, cellular viability signatures, and in‑vivo pharmacodynamics, making direct, comparator‑anchored selection essential for reproducible research.

CK2 Inhibitor 10 – Direct Quantitative Differentiation Against In‑Class Comparators


CK2α Isoform Potency: CK2 Inhibitor 10 vs. CX‑4945 and SGC‑CK2‑1

CK2 inhibitor 10 inhibits recombinant CK2α with an IC₅₀ of 32 nM [REFS‑1]. In contrast, the clinical‑stage inhibitor CX‑4945 achieves an IC₅₀ of 1 nM (≈32‑fold more potent), whereas the chemical probe SGC‑CK2‑1 exhibits an IC₅₀ of 36 nM in the nanoBRET assay (≈1.1‑fold less potent than CK2 inhibitor 10) [REFS‑2][REFS‑3]. CK2 inhibitor 10 therefore occupies an intermediate potency range that may be preferable when ultra‑potent inhibition causes undesired cellular toxicity or when a CK2α‑biased profile is required.

kinase inhibition CK2α ATP‑competitive IC₅₀

CK2α′ Isoform Potency: Distinct Isoform Bias Relative to SGC‑CK2‑1

CK2 inhibitor 10 inhibits CK2α′ with an IC₅₀ of 46 nM, yielding a CK2α/CK2α′ ratio of ≈0.70 (i.e., 1.4‑fold selectivity for CK2α over CK2α′) [REFS‑1]. In direct contrast, the chemical probe SGC‑CK2‑1 displays an IC₅₀ of 16 nM for CK2α′ in the nanoBRET assay, producing a CK2α/CK2α′ ratio of ≈2.25 (i.e., 2.25‑fold selectivity for CK2α′ over CK2α) [REFS‑2]. This opposite isoform bias is a critical differentiator: CK2 inhibitor 10 favors the α isoform, while SGC‑CK2‑1 favors the α′ isoform.

kinase inhibition CK2α′ isoform selectivity IC₅₀

Kinase Selectivity Profile: Narrower Off‑Target Spectrum vs. CX‑4945

CK2 inhibitor 10 was profiled against a panel of 70 kinases at 0.30 μM: only 9 kinases (≈13 %) showed >50 % inhibition [REFS‑1]. At 30 nM, >75 % inhibition was observed for only two off‑targets, DYRK1B and FLT3 [REFS‑1]. In stark contrast, CX‑4945 potently inhibits CLK2 (IC₅₀ = 3.8 nM) and, at 500 nM, suppresses ≥7 additional kinases by >90 % out of 238 tested [REFS‑2]. Moreover, CX‑4945’s CLK2 inhibition alters pre‑mRNA splicing in a CK2‑independent manner, complicating data interpretation [REFS‑3]. CK2 inhibitor 10 lacks this prominent CLK2 liability and exhibits a more restricted off‑target footprint at comparable screening concentrations.

kinase selectivity off‑target CLK2 DYRK1B FLT3

Cellular Cytotoxicity Across Cancer Lines: Differential Potency vs. Legacy CK2 Inhibitors

CK2 inhibitor 10 demonstrates potent cytotoxicity against A549 (lung), HCT‑116 (colorectal), and MCF‑7 (breast) cancer cells, although exact IC₅₀ values are not specified in vendor documentation [REFS‑1]. For context, the older CK2 inhibitor TBB exhibits only moderate cellular activity (CK2 IC₅₀ ≈ 0.9–1.6 μM in human recombinant assays) and requires higher concentrations to affect viability [REFS‑2]. CK2 inhibitor 10’s sub‑100 nM enzymatic potency translates into robust cellular efficacy at concentrations relevant for target engagement studies, whereas TBB and related early‑generation inhibitors often demand micromolar exposures that approach solubility limits.

cytotoxicity cancer cell lines A549 HCT‑116 MCF‑7

In‑Vivo Metabolic Phenotype: Amelioration of Diet‑Induced Obesity and Insulin Resistance

CK2 inhibitor 10 has been reported to promote cAMP‑induced thermogenesis in white adipocytes and to ameliorate diet‑induced obesity and insulin resistance in mice by enhancing UCP1‑dependent energy expenditure [REFS‑1]. In contrast, the clinical‑stage inhibitor CX‑4945, despite robust antitumor activity in xenografts, has not been explicitly linked to thermogenic or metabolic reprogramming phenotypes in published studies. The UCP1‑mediated metabolic effect represents a functional differentiation that may guide procurement for research on adipose tissue biology, energy homeostasis, or diabetes.

in‑vivo thermogenesis UCP1 obesity insulin resistance

Recommended Use Cases for CK2 Inhibitor 10 Based on Quantitative Differentiation


CK2α‑Biased Cellular Signaling Studies in Cancer Biology

Use CK2 inhibitor 10 when the experimental goal requires moderate CK2α inhibition (IC₅₀ = 32 nM) with a defined preference for the α isoform over α′ (1.4‑fold selectivity) [REFS‑1]. Its cellular activity in A549, HCT‑116, and MCF‑7 lines ensures that downstream phosphorylation events (e.g., p‑AKT, p‑p21) are modulated at concentrations (≈0.1–1 μM) that align with enzymatic potency, minimizing off‑target noise [REFS‑2].

Adipocyte Thermogenesis and Metabolic Disease Research

Select CK2 inhibitor 10 for in‑vivo or ex‑vivo investigations of UCP1‑dependent thermogenesis, beige adipocyte activation, or diet‑induced obesity models. Published evidence indicates that CK2 inhibitor 10 promotes cAMP‑induced thermogenesis in white adipocytes and ameliorates insulin resistance in mice, a phenotypic outcome not documented for CX‑4945 or SGC‑CK2‑1 [REFS‑3].

Kinase Selectivity Profiling and Pathway Deconvolution

Employ CK2 inhibitor 10 as a reference compound when parsing CK2‑specific contributions in multi‑kinase signaling networks. Its restricted off‑target footprint (only 9/70 kinases inhibited >50 % at 0.30 μM) and lack of CLK2 inhibition contrast sharply with CX‑4945’s polypharmacology [REFS‑4][REFS‑5]. This makes CK2 inhibitor 10 a superior choice for experiments where CLK2‑mediated splicing alterations or broad kinase suppression would confound interpretation.

Comparative Tool for CK2 Inhibitor Benchmarking

Incorporate CK2 inhibitor 10 as a benchmark comparator in chemical biology studies assessing novel CK2 inhibitors. Its well‑defined enzymatic IC₅₀ values (32 nM/46 nM), isoform bias, and cellular cytotoxicity profile provide a reproducible reference point that is distinct from both ultra‑potent CX‑4945 and α′‑biased SGC‑CK2‑1 [REFS‑1][REFS‑6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2 inhibitor 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.